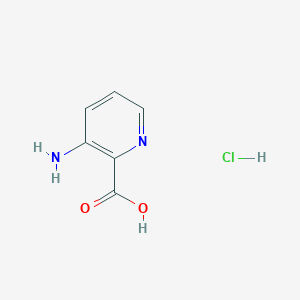

3-Aminopicolinic acid hydrochloride

Description

Historical Context and Evolution of Research on Picolinic Acid Derivatives

Research into picolinic acid and its derivatives has a rich history, initially stemming from the study of pyridine (B92270) carboxylic acids. Picolinic acid (pyridine-2-carboxylic acid) is one of three isomers of pyridine carboxylic acid, alongside nicotinic acid (vitamin B3) and isonicotinic acid. drugbank.com Early investigations focused on the fundamental synthesis, reactivity, and physical properties of these compounds. wikipedia.org Over time, the scope of research expanded significantly as the diverse biological activities of picolinic acid derivatives were uncovered. drugbank.com

A notable area of early interest was the chelating ability of picolinic acid, which can bind to various metal ions. wikipedia.org This property led to investigations into its role in biological systems, particularly in the transport of metal ions. drugbank.com In the mid-20th century and beyond, the development of advanced analytical techniques allowed for more in-depth studies of these compounds. This led to the discovery of picolinic acid derivatives with a wide range of applications, from pharmaceuticals to agrochemicals. nih.govnih.gov For instance, certain picolinic acid derivatives have been investigated for their potential as anticancer agents and herbicides. nih.govnih.gov The synthesis of various substituted picolinic acids, including amino-substituted derivatives, has been a continuous area of focus, aiming to explore the structure-activity relationships and develop novel compounds with specific functionalities. umsl.edu

Significance of the Pyridine Ring in Chemical Structure and Reactivity

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. This structural feature is central to the chemical identity and reactivity of 3-Aminopicolinic acid hydrochloride. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, which leads to an uneven distribution of electron density within the aromatic system. This makes the pyridine ring electron-deficient and influences its reactivity in several ways.

Compared to its all-carbon analogue, benzene, the pyridine ring is generally less susceptible to electrophilic aromatic substitution and more prone to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. The nitrogen atom itself possesses a lone pair of electrons, rendering pyridine and its derivatives basic. The basicity can be influenced by the nature and position of substituents on the ring.

The presence of both an amino (-NH2) group and a carboxylic acid (-COOH) group, in addition to the ring nitrogen, makes 3-Aminopicolinic acid a multifunctional molecule. The amino group is an activating group and can direct incoming electrophiles, while the carboxylic acid group is a deactivating group. The interplay of these functional groups on the electron-deficient pyridine ring results in a complex reactivity profile, offering multiple sites for chemical modification. This versatility makes picolinic acid derivatives, including 3-Aminopicolinic acid, valuable building blocks in organic synthesis.

Current Research Paradigms and Challenges

Current research on picolinic acid derivatives is highly interdisciplinary, spanning organic synthesis, medicinal chemistry, materials science, and analytical chemistry. A significant paradigm is the continued exploration of these compounds as scaffolds for the development of new therapeutic agents. pensoft.net Researchers are actively designing and synthesizing novel derivatives with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov For example, some picolinic acid derivatives have been shown to act as inhibitors of enzymes like VEGFR-2, which is implicated in cancer progression. nih.gov

In the field of analytical chemistry, specific picolinic acid derivatives have found niche applications. Notably, 3-Aminopicolinic acid has been identified as a useful matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry of biomolecules like DNA and proteins. nih.gov This application leverages the compound's ability to absorb UV light and facilitate the ionization of large biomolecules.

Despite the progress, challenges remain in the research of picolinic acid derivatives. The synthesis of specifically substituted picolinates can be complex and may require multi-step procedures with careful control of reaction conditions. umsl.edu For instance, the introduction of substituents at specific positions on the pyridine ring can be challenging due to the inherent reactivity of the ring system. Furthermore, understanding the precise mechanism of action for biologically active derivatives and predicting their structure-activity relationships continues to be an active area of investigation. The stability of some derivatives can also be a concern, potentially requiring their conversion to more stable forms, such as hydrochloride salts, for storage and handling. google.com

Detailed Research Findings

The following tables provide a summary of the key properties and research findings related to 3-Aminopicolinic acid.

Chemical and Physical Properties of 3-Aminopicolinic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H6N2O2 | nih.gov |

| Molecular Weight | 138.12 g/mol | nih.gov |

| IUPAC Name | 3-aminopyridine-2-carboxylic acid | nih.gov |

| Synonyms | 3-Amino-2-pyridinecarboxylic acid, 3-Amino-picolinic acid | nih.gov |

| Appearance | Green/Brown Crystals | chemicalbook.com |

| CAS Number | 1462-86-8 | nih.gov |

Spectroscopic and Analytical Data of 3-Aminopicolinic Acid

| Data Type | Key Findings | Source |

|---|---|---|

| Mass Spectrometry | Used as a matrix for laser desorption/ionization of DNA and proteins. | nih.gov |

| Predicted Collision Cross Section (CCS) | [M+H]+: 124.9 Ų, [M+Na]+: 133.3 Ų, [M-H]-: 126.0 Ų | uni.lu |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminopyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,7H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQQISNLIGXEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Aminopicolinic Acid Hydrochloride

Conventional Synthetic Routes and Precursors

Conventional methods for the synthesis of aminopicolinic acids often rely on established reactions such as nitration followed by reduction, or transformations involving picolinic acid N-oxides. These routes, while sometimes requiring multiple steps, are foundational in organic synthesis.

Nitration and Reduction Approaches

An analogous synthesis has been reported for the 4-amino isomer, which may provide insight into a potential route for the 3-amino derivative. The synthesis of 4-aminopicolinic acid has been achieved through the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group. umsl.eduumsl.edu A similar strategy could theoretically be applied to produce 3-aminopicolinic acid, assuming the corresponding 3-nitro intermediate can be selectively synthesized.

A more direct example, though not for the carboxylic acid itself, is the synthesis of 3-amino-2-chloro-4-methylpyridine. This compound is prepared from 2-chloro-4-methyl-3-nitropyridine, highlighting the viability of reducing a nitro group at the 3-position of a pyridine (B92270) ring to an amino group.

The general two-step process can be summarized as follows:

Nitration: Introduction of a nitro group (-NO₂) onto the pyridine ring. This typically involves the use of strong nitrating agents like a mixture of nitric acid and sulfuric acid.

Reduction: Conversion of the nitro group to an amino group (-NH₂). This can be accomplished using various reducing agents, with catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) being a common and efficient method.

The formation of the hydrochloride salt is typically the final step, achieved by treating the isolated 3-aminopicolinic acid with hydrochloric acid. A process for forming the hydrochloride salt of a similar compound, 3-aminophthalic acid, involves dissolving the amino acid in a suitable solvent and adding concentrated hydrochloric acid to induce precipitation of the hydrochloride salt. google.com

Synthesis from Picolinic Acid N-Oxides

The use of picolinic acid N-oxides as precursors offers an alternative route for the synthesis of aminopicolinic acids. The N-oxide group can influence the regioselectivity of electrophilic substitution reactions, such as nitration.

For the synthesis of 4-aminopicolinic acid, picolinic acid N-oxide is nitrated to form 4-nitropicolinic acid N-oxide. umsl.eduumsl.edu This intermediate is then subjected to a reduction reaction, which concurrently reduces the nitro group and removes the N-oxide to yield 4-aminopicolinic acid. umsl.eduumsl.edu

A proposed analogous route for 3-aminopicolinic acid would involve:

Synthesis of Picolinic Acid N-Oxide: Oxidation of picolinic acid.

Nitration: Selective nitration at the 3-position to yield 3-nitropicolinic acid N-oxide.

Reduction: Simultaneous reduction of the nitro group and deoxygenation of the N-oxide to give 3-aminopicolinic acid.

The final step would be the conversion to the hydrochloride salt as previously described.

Multi-step Syntheses of Substituted Picolinic Acids

The synthesis of substituted picolinic acids often requires multi-step sequences that build the molecule from simpler precursors. These syntheses can offer greater control over the substitution pattern of the final product.

An example of a multi-step synthesis leading to substituted aminopicolinic acids is the work of Beatty and Bawa, who synthesized 4-(aminophenylethynyl)picolinic acids. umsl.eduumsl.eduumsl.edu This synthesis involved the initial conversion of picolinic acid to methyl 4-iodopicolinate, a key intermediate. umsl.edu This was followed by a Sonogashira coupling reaction with an appropriate aminophenylacetylene, and subsequent hydrolysis of the ester to the carboxylic acid. umsl.edu

A hypothetical multi-step synthesis for a substituted 3-aminopicolinic acid could follow a similar logic, potentially starting from a halogenated picolinic acid at the 3-position.

| Step | Reaction | Reagents and Conditions (based on analogous synthesis of 4-substituted picolinic acids) |

| 1 | Halogenation | Introduction of a halogen (e.g., I, Br, Cl) at the 3-position of the picolinic acid ring. |

| 2 | Esterification | Conversion of the carboxylic acid to an ester (e.g., methyl ester) to protect the acid functionality. |

| 3 | Coupling Reaction | A cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a substituted amino group or a precursor. |

| 4 | Hydrolysis | Conversion of the ester back to the carboxylic acid. |

| 5 | Hydrochloride Salt Formation | Treatment with hydrochloric acid. |

Advanced Synthetic Techniques and Catalytic Approaches

Modern synthetic chemistry offers a range of advanced techniques that can provide more efficient and selective routes to complex molecules like 3-aminopicolinic acid hydrochloride. These methods often rely on the use of transition metal catalysts.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions could be employed in the synthesis of 3-aminopicolinic acid and its derivatives.

For instance, a Buchwald-Hartwig amination could potentially be used to introduce the amino group at the 3-position by reacting a 3-halopicolinic acid derivative with an amine in the presence of a palladium or copper catalyst.

The synthesis of substituted 4-aminopicolinic acids via a Sonogashira coupling reaction, as mentioned earlier, is a prime example of the application of transition metal catalysis in this area. umsl.edu In this work, bis(triphenylphosphine)palladium(II) chloride was used as the catalyst. umsl.edu

| Coupling Reaction | Reactants (Hypothetical for 3-Aminopicolinic Acid) | Catalyst System (Examples) |

| Buchwald-Hartwig Amination | 3-Halopicolinic acid derivative + Amine | Palladium catalyst with a suitable ligand |

| Suzuki Coupling | 3-Halopicolinic acid derivative + Aminoboronic acid derivative | Palladium catalyst |

| Sonogashira Coupling | 3-Halopicolinic acid derivative + Amino-substituted alkyne | Palladium and Copper catalysts |

Asymmetric Synthesis and Enantioselective Methodologies

Asymmetric synthesis is crucial for the preparation of chiral molecules in an enantiomerically pure form. In the context of 3-aminopicolinic acid, the molecule itself is achiral as there is no stereocenter. Therefore, asymmetric synthesis would be relevant for the preparation of derivatives of 3-aminopicolinic acid where a chiral center is present in a substituent.

For example, if a substituent on the pyridine ring or on the amino group contains a chiral center, enantioselective methods could be employed to control the stereochemistry of that center. General methods for the asymmetric synthesis of amino acids could be adapted for the synthesis of such chiral derivatives. These methods often involve the use of chiral catalysts or auxiliaries.

While specific examples of asymmetric syntheses targeting chiral derivatives of 3-aminopicolinic acid are not prevalent in the literature, the principles of asymmetric catalysis could be applied to the synthesis of more complex, chiral molecules that incorporate the 3-aminopicolinic acid scaffold.

Preparation of Salt Forms in Research Contexts

In laboratory settings, the conversion of a synthesized amino acid to its hydrochloride salt is a common final step for purification, stabilization, and characterization. The preparation of this compound typically follows the synthesis of the parent compound, 3-aminopicolinic acid. While specific literature detailing the salt formation of the 3-amino isomer is sparse, the methodology can be inferred from standard procedures for similar compounds, such as other amino acids and their derivatives.

A general and effective method involves the direct acidification of the free amino acid. This process is analogous to the preparation of other amino acid hydrochlorides, like 3-aminophthalic acid hydrochloride dihydrate, which is synthesized from its corresponding nitro compound via catalytic hydrogenation followed by salt formation. google.com The typical procedure for forming the hydrochloride salt is as follows:

Dissolution : The crude or purified 3-aminopicolinic acid is dissolved in a suitable solvent, often an alcohol like ethanol (B145695) or isopropanol, or an aqueous medium. google.com

Acidification : A concentrated or gaseous solution of hydrochloric acid (HCl) is added to the dissolved amino acid, often dropwise and with cooling. google.comgoogle.com The molar equivalent of HCl is carefully controlled to ensure complete protonation of the basic sites on the molecule—primarily the amino group and the pyridine nitrogen.

Precipitation and Isolation : The addition of HCl decreases the solubility of the newly formed salt, causing it to precipitate out of the solution. The mixture is often stirred for a period at a reduced temperature to maximize crystal formation. google.com The solid hydrochloride salt is then collected by filtration, washed with a cold, non-polar solvent (like acetone (B3395972) or ether) to remove residual acid and impurities, and dried under a vacuum. umsl.edu

This salt formation step is crucial in research for several reasons. The hydrochloride salt of an amino acid is generally more crystalline and stable than the zwitterionic form, which can be prone to degradation or discoloration. google.com This enhanced stability facilitates long-term storage and ensures consistency in subsequent applications. Furthermore, the crystallization process itself serves as an effective purification method, often significantly increasing the purity of the final product. google.com

For analytical purposes or when small quantities are involved, other methods like using ion-exchange resins can be employed to convert the salt back to the free amino acid or vice versa. umich.edu

Yield Optimization and Scalability in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of a synthetic route are critical objectives in chemical research. For the laboratory synthesis of this compound, optimization efforts would target each step of the reaction sequence, from the formation of the picolinic acid backbone to the final salt formation.

Yield Optimization:

Key factors that are typically adjusted to maximize yield include:

Reactant Molar Ratios : The ratio of reactants, such as the nitrating agent to the substrate or the reducing agent to the nitro-compound, is critical. An excess of one reagent may drive the reaction to completion but can also lead to side products. researchgate.net

Temperature and Reaction Time : Many chemical reactions are highly sensitive to temperature. Finding the optimal temperature profile—including heating and cooling rates—and reaction duration is essential. For example, the synthesis of an intermediate for a picolinic acid derivative involved stirring at 72°C for 21 hours. umsl.eduumsl.edu Adjusting this could impact yield and impurity levels.

Catalyst Selection and Loading : In steps involving catalysis, such as hydrogenation, the choice of catalyst (e.g., Palladium on carbon, Platinum, Raney Nickel) and its concentration are pivotal. google.comumsl.edu

Solvent and pH : The reaction medium and the pH of the solution can dramatically influence reaction rates and product stability. google.com Acidification with hydrochloric acid to a specific pH is a key step in isolating the product in some syntheses. google.com

Published laboratory syntheses for related aminopicolinic acid derivatives report yields that can vary significantly based on the specific route and reaction conditions. For example, the synthesis of a 4-chloromethylpicolinate hydrochloride intermediate was reported with a 52% yield. umsl.edu Through systematic optimization of the aforementioned parameters, it is often possible to improve such yields.

Scalability:

Scaling a synthesis from a laboratory milligram or gram scale to a larger, multi-gram or kilogram scale presents numerous challenges. A process that is efficient on a small scale may not be directly translatable. Key considerations for the scalability of the synthesis of this compound include:

Process Simplicity : Routes with fewer steps and simpler operations (e.g., avoiding complex chromatographic purifications) are more amenable to scale-up. google.com

Reagent Cost and Availability : The cost and accessibility of starting materials, reagents, and catalysts become critical factors at a larger scale.

Equipment Requirements : The synthesis should ideally utilize standard chemical reactors and equipment to avoid high capital costs. google.com

Heat Transfer : Exothermic or endothermic reactions that are easily managed in small flasks can pose significant heat transfer problems in large reactors, potentially leading to runaway reactions or incomplete conversions.

Work-up and Isolation : Procedures like extraction and filtration must be adapted for larger volumes. Crystallization, used for both purification and isolation, needs to be well-controlled to ensure consistent product quality and particle size.

Chemical Reactivity and Reaction Mechanisms of 3 Aminopicolinic Acid and Its Derivatives

Decarboxylation Mechanisms

The decarboxylation of 3-aminopicolinic acid in aqueous solutions is a well-studied process that exhibits complex kinetics dependent on the acidity of the medium. cdnsciencepub.comresearchgate.net Unlike many other picolinic acids, the 3-amino derivative does not follow a single mechanistic pathway. Instead, it can decarboxylate via two distinct mechanisms: a ylide mechanism, which is common for picolinic acids, and a protonation mechanism, which becomes dominant under more acidic conditions. researchgate.netcdnsciencepub.comcdnsciencepub.com

At low acidity, near its isoelectric point, 3-aminopicolinic acid decarboxylates through the Hammick ylide mechanism. researchgate.netcdnsciencepub.comcdnsciencepub.com This pathway is typical for picolinic acid and its derivatives and involves the formation of a zwitterionic intermediate that expels carbon dioxide to generate a 2-pyridyl ylide. This ylide is subsequently protonated by a solvent molecule to yield the final product.

However, at higher acidities, a different pathway, the protonation mechanism, prevails. researchgate.netcdnsciencepub.comcdnsciencepub.com This mechanism is analogous to the decarboxylation of anthranilic and salicylic (B10762653) acids. It involves the initial protonation of the pyridine (B92270) ring at the 2-position, which facilitates the departure of the carboxyl group. researchgate.netcdnsciencepub.com The rate profile of the reaction as a function of acidity shows a shoulder corresponding to the ylide mechanism and a distinct maximum at a much higher acidity, which is attributed to the protonation mechanism. researchgate.netcdnsciencepub.comcdnsciencepub.com This dual-mechanism reactivity is a key feature distinguishing 3-amino- and 3-hydroxypicolinic acids from other substituted picolinic acids. cdnsciencepub.comresearchgate.net

The rate of decarboxylation of 3-aminopicolinic acid is highly sensitive to the pH of the aqueous solution. cdnsciencepub.com Studies conducted at 150°C show a complex pH-rate profile. researchgate.netcdnsciencepub.com At low acidity, in the pH range of 2-5, the reaction proceeds via the ylide mechanism. cdnsciencepub.com As the acidity increases (pH decreases from 2.5 to 0.5), the rate of decarboxylation continues to rise. This is because the substrate is increasingly converted to its protonated form, which decarboxylates much more rapidly via the protonation mechanism. cdnsciencepub.com

Table 1: Influence of Acidity on Decarboxylation Mechanism of 3-Substituted Picolinic Acids

| Acidity Level | Predominant Mechanism | Key Intermediate | Characteristic Feature in Rate Profile |

| Low Acidity (near isoelectric point) | Ylide Mechanism | Zwitterion leading to a 2-pyridyl ylide | Shoulder |

| High Acidity | Protonation Mechanism | Intermediate protonated at the 2-position | Rate Maximum |

This table summarizes the general behavior observed for 3-amino- and 3-hydroxypicolinic acids as described in the literature. researchgate.netcdnsciencepub.comcdnsciencepub.com

Kinetic isotope effect (KIE) studies provide powerful insight into reaction mechanisms by revealing which bonds are broken in the rate-determining step. For the decarboxylation of picolinic acid derivatives, ¹³C KIE studies have been particularly informative. While specific KIE data for 3-aminopicolinic acid is not detailed in the provided search results, extensive studies on the closely analogous 3-hydroxypicolinic acid confirm the dual-mechanism hypothesis and serve as a strong model. researchgate.netcdnsciencepub.comcdnsciencepub.com

In these studies, the ¹³C KIE was measured at different acidities. The results showed a significant variation in the KIE value, which correlates directly with the operative decarboxylation mechanism. researchgate.netcdnsciencepub.comcdnsciencepub.com

On the part of the rate curve corresponding to the ylide mechanism , a ¹³C kinetic isotope effect of 2.0% was observed. researchgate.netcdnsciencepub.com This value is consistent with the C-C bond cleavage being a major part of the rate-determining step.

In the region where the protonation mechanism is dominant and the decarboxylation of the protonated intermediate is rate-determining, the KIE was found to be 1.3%. researchgate.netcdnsciencepub.com

In the intermediate acidity region where both mechanisms contribute, the KIE value drops to as low as 0.4%. researchgate.netcdnsciencepub.com

This variation in the kinetic isotope effect provides compelling evidence for the shift in mechanism from the ylide pathway to the protonation pathway as the acidity of the solution increases. researchgate.netcdnsciencepub.comcdnsciencepub.com

Table 2: ¹³C Kinetic Isotope Effect in 3-Hydroxypicolinic Acid Decarboxylation

| pH Region | Dominant Mechanism | ¹³C Kinetic Isotope Effect (k¹²/k¹³) - 1 |

| Low Acidity | Ylide | 2.0% |

| Intermediate | Mixed | 0.4% |

| High Acidity | Protonation | 1.3% |

Data from studies on 3-hydroxypicolinic acid, a close analog of 3-aminopicolinic acid. researchgate.netcdnsciencepub.comcdnsciencepub.com

Reactions Involving the Amino Group

The presence of both an amino group and a carboxylic acid group makes 3-aminopicolinic acid an amino acid derivative, capable of undergoing reactions characteristic of both functional groups.

The amino group of 3-aminopicolinic acid can react with carboxylic acids, including another molecule of 3-aminopicolinic acid itself, to form an amide bond. This is a fundamental reaction in peptide synthesis and the formation of polyamides. youtube.com The formation of amide bonds from amino acids can be achieved through several methods. libretexts.org

A common laboratory and industrial method involves the activation of the carboxylic acid group, often by converting it to a more reactive derivative like an acid chloride. libretexts.org This activated species then readily reacts with the amino group of another molecule to form the amide linkage. Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and the amine. libretexts.orgnih.gov Recent research has highlighted the use of Lewis acid catalysts, such as those based on boron or titanium, to promote the direct amidation of unprotected amino acids, which could be applicable to 3-aminopicolinic acid. nih.gov This avoids the need for protecting groups on the amine, offering a more efficient synthetic route. nih.gov

The primary amino group of 3-aminopicolinic acid is susceptible to reductive alkylation (also known as reductive amination). This powerful reaction transforms a primary amine into a secondary or tertiary amine by reaction with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.

A related and efficient method is the catalytic reductive N-alkylation using carboxylic acids directly. rsc.org This process typically involves a two-phase system where the amine and carboxylic acid first form an amide, which is then reduced in situ by a catalyst. rsc.org This provides a direct route to N-alkylated derivatives of 3-aminopicolinic acid, which can be valuable intermediates in the synthesis of more complex molecules.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group in 3-aminopicolinic acid is a key functional group that partakes in a variety of chemical transformations, enabling the synthesis of diverse derivatives. Its reactivity is influenced by the adjacent amino group and the pyridine ring.

Esterification and Hydrolysis

Esterification of 3-aminopicolinic acid can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. researchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, excess alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For instance, the methyl ester of 4-iodopicolinic acid has been synthesized by refluxing the acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. umsl.edu

Another method for esterification involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol. nih.gov

Hydrolysis of esters of 3-aminopicolinic acid to the parent carboxylic acid can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is also an equilibrium process. masterorganicchemistry.com Basic hydrolysis, also known as saponification, is an irreversible reaction that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This reaction proceeds to completion to yield the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid.

Activation for Coupling Reactions

The carboxylic acid group of 3-aminopicolinic acid can be activated to facilitate coupling reactions, most notably the formation of amides and carbon-carbon bonds.

Amide Bond Formation: Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable. Therefore, the carboxylic acid must first be "activated". A common method is the conversion of the carboxylic acid to its corresponding acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.gov The resulting acyl chloride is a highly reactive electrophile that readily reacts with amines to form amides. For example, picolinic acid has been converted to its acid chloride using thionyl chloride, which was then reacted with various anilines to produce the corresponding amides. nih.govnih.gov

Alternatively, a wide array of peptide coupling reagents can be employed to facilitate amide bond formation directly from the carboxylic acid and an amine without the need to isolate the acyl chloride. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net

Carbon-Carbon Bond Forming Reactions: The carboxylic acid functionality itself is generally unreactive in cross-coupling reactions. However, derivatives of 3-aminopicolinic acid, particularly its esters or halogenated analogues, can participate in such reactions. A notable example is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. umsl.edu In a reported synthesis, the methyl ester of 4-iodopicolinic acid was coupled with various substituted anilines in a Sonogashira reaction to create extended aromatic systems. umsl.edu This demonstrates that while the carboxylic acid group itself is not directly involved, its presence as an ester allows for functionalization of the pyridine ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in 3-aminopicolinic acid is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The presence of both an activating amino group and a deactivating carboxylic acid group on the ring further complicates its reactivity, influencing both the rate and regioselectivity of substitution reactions.

The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. Conversely, the carboxylic acid group (-COOH) is a deactivating group and is meta-directing. In 3-aminopicolinic acid, these groups are positioned at the 3- and 2-positions, respectively. Their combined electronic effects, along with the inherent reactivity of the pyridine ring, will determine the outcome of substitution reactions.

Direct electrophilic substitution on the pyridine ring often requires harsh conditions and can lead to mixtures of products. For instance, the nitration of picolinic acid N-oxide with a mixture of sulfuric acid and fuming nitric acid has been used to introduce a nitro group at the 4-position. umsl.edu A more recent approach for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for milder reaction conditions. nih.govchemrxiv.org

Nucleophilic aromatic substitution (SNA) on the pyridine ring is more facile than on benzene, especially when a good leaving group (like a halide) is present at the 2- or 4-position. The electron-withdrawing nature of the ring nitrogen facilitates the attack of nucleophiles. While there are no specific examples found for 3-aminopicolinic acid, reactions on related halopicolinic acids demonstrate this reactivity. wikipedia.orgorganic-chemistry.org

Protonation Equilibria and Acidity Constants in Solution

The protonation equilibria of 3-aminopicolinic acid in solution are characterized by its acidity constants (pKa values), which correspond to the ionization of the carboxylic acid group and the protonation of the amino group and the pyridine ring nitrogen. As an amino acid, it can exist in various protonated states depending on the pH of the solution.

The pKa values are crucial for understanding the compound's behavior in biological systems and for designing synthetic transformations under appropriate pH conditions. The PubChem database provides access to an IUPAC digitized pKa dataset for 3-aminopicolinic acid. nih.gov The dissociation constants for amino acids are typically determined by methods such as capillary zone electrophoresis or potentiometric titration. nih.gov

For comparison, the pKa values for the parent amino acids and related structures can provide insight into the electronic effects of the substituents on the acidity and basicity of the functional groups. ucalgary.cacolostate.edu

Below is a table of relevant pKa values for 3-aminopicolinic acid and related compounds.

| Compound | Functional Group | pKa |

| 3-Aminopicolinic Acid | Carboxylic Acid | Value not explicitly found in a single source, but datasets are available nih.gov |

| Amino Group (protonated) | Value not explicitly found in a single source, but datasets are available nih.gov | |

| Pyridine Nitrogen (protonated) | Value not explicitly found in a single source, but datasets are available nih.gov | |

| Glycine | α-carboxyl group | 2.34 |

| α-ammonium ion | 9.60 | |

| Alanine | α-carboxyl group | 2.34 |

| α-ammonium ion | 9.69 |

Data for Glycine and Alanine from a representative table of amino acid pKa values. ucalgary.ca

Derivatives of 3 Aminopicolinic Acid and Their Chemical Exploration

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of 3-aminopicolinic acid is a focal point of research, aiming to modulate its electronic, steric, and chelating properties. Various synthetic strategies are employed to introduce a wide range of functional groups, leading to compounds with tailored characteristics.

A number of substituted aminopicolinic acid derivatives have been successfully synthesized and characterized. umsl.eduumsl.eduumsl.edu These synthetic efforts often involve multi-step reaction sequences to introduce substituents at various positions on the pyridine (B92270) ring. For instance, the synthesis of 4-aminopicolinic acid has been achieved through the nitration of picolinic acid N-oxide, followed by the reduction of the resulting 4-nitropicolinic acid N-oxide. umsl.edu

Furthermore, more extended aminopicolinic acid derivatives have been prepared using cross-coupling reactions. The Sonogashira coupling reaction, for example, has been utilized to synthesize 4-(4-aminophenylethynyl) picolinic acid and 4-(3-aminophenylethynyl) picolinic acid. umsl.eduumsl.eduumsl.edu This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. umsl.edu The characterization of these novel derivatives is typically accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry, along with determination of physical properties such as melting points. umsl.edu

| Compound Name | Synthetic Method Highlight | Starting Material |

|---|---|---|

| 4-Aminopicolinic acid | Nitration followed by catalytic hydrogenation | Picolinic acid N-oxide |

| 4-(4-Aminophenylethynyl) picolinic acid | Sonogashira coupling reaction | 4-Iodomethylpicolinate and 4-ethynylaniline |

| 4-(3-Aminophenylethynyl) picolinic acid | Sonogashira coupling reaction | 4-Iodomethylpicolinate and 3-ethynylaniline |

The N-oxide functionality plays a significant role in medicinal chemistry, often enhancing the aqueous solubility and modulating the electronic properties of heterocyclic compounds. nih.govnih.gov The synthesis of N-oxides from tertiary amines or aromatic amines is typically achieved through oxidation. nih.gov Common oxidizing agents include hydrogen peroxide, peroxyacids like meta-chloroperoxybenzoic acid (mCPBA), and Caro's acid. nih.govresearchgate.net The choice of oxidant and reaction conditions can be crucial to achieving high yields and purity, especially for pharmaceutical applications. nih.gov The N⁺–O⁻ bond in N-oxides is highly polar, and these compounds are often hygroscopic. nih.govresearchgate.net

The synthesis of aminopicolinic acid N-oxide derivatives often proceeds through the N-oxidation of a precursor molecule, followed by subsequent chemical transformations. A key intermediate in the synthesis of 4-aminopicolinic acid is 4-nitropicolinic acid N-oxide. umsl.edu This compound is prepared by the nitration of picolinic acid N-oxide using a mixture of sulfuric acid and fuming nitric acid. umsl.edu The N-oxide group in this intermediate serves to direct the nitration to the 4-position of the pyridine ring and is subsequently retained during the reduction of the nitro group to an amino group. The synthesis of such derivatives highlights the utility of the N-oxide group as both a functional moiety and a directing group in the elaboration of the picolinic acid scaffold.

Conformational Analysis of Derivatives

The three-dimensional structure and conformational flexibility of picolinic acid derivatives are critical determinants of their chemical reactivity and biological activity. The introduction of different substituents can significantly influence both the molecular conformation and the crystal packing. researchgate.netmattialopresti.com Single-crystal X-ray diffraction is a powerful technique for the precise determination of the solid-state structure of these molecules. researchgate.netmattialopresti.com

Studies on substituted picolinic acid derivatives have revealed that even minor changes in the substituents on the pyridine ring can lead to substantial conformational changes in other parts of the molecule. researchgate.netmattialopresti.com For example, the orientation of a benzyl ring attached to the picolinic acid core can vary from being planar to perpendicular relative to the pyridine ring, depending on the nature of the other substituents. researchgate.netmattialopresti.com This conformational flexibility is driven by a delicate balance of intermolecular interactions, including π-stacking and other weak nonbonding contacts. researchgate.netmattialopresti.com In addition to experimental methods, computational techniques such as the analysis of Hirshfeld surfaces and energy frameworks are employed to understand the intermolecular interactions that govern the crystal packing and solid-state behavior of these compounds. researchgate.netmattialopresti.com

Chiral Derivatives and Stereochemical Considerations

Chirality is a fundamental concept in molecular science, and the synthesis of enantiomerically pure chiral molecules is of paramount importance, particularly in the fields of medicinal chemistry and materials science. While 3-aminopicolinic acid itself is achiral, the introduction of chiral centers or the creation of atropisomers through substitution can lead to chiral derivatives. nih.govnih.gov

The synthesis of chiral derivatives often involves either the use of chiral starting materials, the application of asymmetric synthesis methodologies, or the resolution of a racemic mixture. nih.gov The resolution of racemates can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the chiral auxiliary. nih.gov The absolute configuration of the separated enantiomers is a critical piece of information and can be determined by techniques such as single-crystal X-ray analysis of a suitable derivative or by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using quantum chemical methods like time-dependent density functional theory (TD-DFT). nih.gov The development of chiral derivatives of aminopicolinic acid could lead to novel ligands for asymmetric catalysis or probes for chiral recognition.

Macrocyclic Structures Incorporating Aminopicolinic Acid Subunits

Macrocyclic compounds, which contain large rings of atoms, often exhibit unique properties due to their constrained conformations and the presence of a central cavity. The incorporation of aminopicolinic acid subunits into macrocyclic frameworks can lead to novel structures with potential applications in areas such as ion chelation, catalysis, and supramolecular chemistry. nih.govnih.gov The pyridine nitrogen and the adjacent carboxylic acid group of the picolinic acid moiety provide a bidentate chelation site, which can be pre-organized for metal ion binding within a macrocyclic structure. wikipedia.org

The synthesis of such macrocycles typically involves the reaction of bifunctionalized aminopicolinic acid derivatives with appropriate linker molecules in a cyclization reaction. For example, pyridyl polyoxazoles, which are 24-membered macrocyclic lactams, have been synthesized and shown to contain a pyridine unit within their structure. nih.govdntb.gov.ua While not directly incorporating 3-aminopicolinic acid, these structures demonstrate the feasibility of including pyridine-based building blocks in complex macrocycles. The amino group of 3-aminopicolinic acid could serve as a handle for attaching linkers to build up the macrocyclic ring. The resulting macrocycles could be designed to have specific cavity sizes and coordinating properties, making them interesting candidates for host-guest chemistry and the development of selective sensors or catalysts.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. For 3-Aminopicolinic acid hydrochloride, ¹H NMR, ¹³C NMR, and 2D NMR techniques are employed for a complete structural assignment.

For comparative purposes, the ¹H NMR spectrum of the related isomer, 4-Aminopicolinic acid, has been reported in D₂O. The aromatic protons in this isomer appear as singlets at δ 7.82, δ 6.95, and δ 6.41 ppm. umsl.edu In the case of the hydrochloride salt of a methyl ester derivative of 4-chloropicolinic acid, the aromatic protons appear as doublets at δ 8.67 and δ 7.80 ppm, and a singlet at δ 8.03 ppm in (CD₃)₂SO. umsl.edu It is anticipated that the proton signals for this compound would exhibit distinct chemical shifts and coupling patterns due to the different substitution pattern on the pyridine (B92270) ring. The presence of the electron-withdrawing carboxylic acid group and the electron-donating amino group, along with the protonation of the pyridine nitrogen and/or the amino group in the hydrochloride salt, would significantly influence the electronic environment of the aromatic protons.

Specific experimental ¹³C NMR spectral data for this compound is not available in the public domain based on the conducted searches.

However, the ¹³C NMR spectrum of the free base, 3-Aminopicolinic acid, has been documented. nih.gov The reported chemical shifts provide a reference for the carbon skeleton. For the related isomer, 4-Aminopicolinic acid, the ¹³C NMR spectrum in a mixture of D₂O and (CD₃)₂SO shows signals for the carboxylic carbon at δ 173.09 ppm and aromatic carbons at δ 156.59, δ 154.59, δ 148.85, δ 111.63, and δ 110.63 ppm. umsl.edu In the hydrochloride salt, the carbon chemical shifts are expected to be influenced by the protonation state of the molecule.

While 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for the unambiguous assignment of proton and carbon signals, no specific experimental 2D NMR data for this compound has been found in the reviewed literature.

In principle, a ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons on the pyridine ring, aiding in their sequential assignment. youtube.comepfl.chsdsu.eduyoutube.com An HSQC experiment would then correlate each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the carbon signals in the ¹³C NMR spectrum. youtube.comepfl.chsdsu.eduyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds.

The National Institute of Standards and Technology (NIST) database contains a GC-MS entry for the free base, 3-Aminopicolinic acid. nih.gov The mass spectrum shows a molecular ion peak (M⁺) at m/z 138, which corresponds to the molecular weight of the free acid. The fragmentation pattern provides valuable structural information.

Table 1: GC-MS Fragmentation Data for 3-Aminopicolinic acid nih.gov

| m/z | Interpretation |

| 138 | Molecular ion [M]⁺ |

| 94 | [M - COOH]⁺ |

| 67 | Further fragmentation |

This data corresponds to the free acid, not the hydrochloride salt.

The fragmentation of 3-Aminopicolinic acid in GC-MS likely involves an initial alpha-cleavage, with the loss of the carboxylic acid group (COOH), leading to the prominent fragment at m/z 94. libretexts.orgmiamioh.edu Further fragmentation of this ion results in the signal at m/z 67.

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar, less volatile, and thermally labile molecules, such as hydrochloride salts of amino acids. Experimental ESI-MS data specifically for this compound were not found in the available literature.

In a typical positive ion mode ESI-MS experiment, this compound would be expected to show a prominent signal corresponding to the protonated molecule, [M+H]⁺, where M is the free base. This would appear at an m/z value of 139. Depending on the experimental conditions, adducts with solvent molecules or salts might also be observed. The fragmentation pattern in ESI-MS/MS would provide further structural confirmation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

3-Aminopicolinic acid (3-APA) has been identified as a valuable matrix for the analysis of biomolecules, particularly DNA and proteins, using Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. researchgate.netnih.gov In this technique, 3-APA co-crystallizes with the analyte and absorbs the laser energy, facilitating the soft ionization and desorption of the analyte molecules.

Research has demonstrated the successful use of 3-APA as an ultraviolet-absorbing matrix for detecting single-stranded DNA segments up to 150-mers and double-stranded DNA of 246 base pairs in a linear time-of-flight mass spectrometer. researchgate.netnih.gov Interestingly, in the case of double-stranded DNA, the resulting mass spectra predominantly show parent ions corresponding to the single strands. researchgate.netnih.gov Both positively- and negatively-charged parent molecular ions of analytes have been observed with minimal fragmentation when using 3-APA as a matrix.

The effectiveness of 3-APA as a MALDI matrix is often compared to other picolinic acid derivatives, such as 3-hydroxypicolinic acid. researchgate.netnih.gov The choice of matrix is crucial in MALDI-MS as it significantly influences the quality of the resulting spectra, including sensitivity and the accessible mass range, especially for challenging analytes like RNA and DNA. The development of new matrices, including derivatives of picolinic acid, has been a key factor in advancing the capabilities of MALDI analysis for these classes of compounds.

While 3-aminopicolinic acid is well-documented as a matrix, detailed reports on the MALDI-TOF analysis of this compound as the primary analyte are less common in the reviewed literature. The primary role of 3-APA in this context is to facilitate the analysis of larger biomolecules.

Table 1: Application of 3-Aminopicolinic Acid in MALDI-TOF Mass Spectrometry

| Analyte Class | Key Findings | Citations |

| DNA | Successful detection of single-stranded DNA (up to 150-mer) and double-stranded DNA (246 bp). For dsDNA, only single-strand ions were observed. | researchgate.netnih.gov |

| Proteins | Mentioned as a useful matrix for protein analysis. | researchgate.netnih.gov |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For aminopicolinic acid derivatives, characteristic vibrational frequencies can be assigned to specific bonds and functional groups.

In a study of 4-aminopicolinic acid, which shares functional groups with the 3-amino isomer, several key IR absorption bands were identified. umsl.edu These provide an illustrative example of the types of vibrations expected for this compound. The broad absorptions in the regions of 3340-3275 cm⁻¹ and 3196-3081 cm⁻¹ are characteristic of N-H and O-H stretching vibrations, indicative of the amino and carboxylic acid groups, respectively. The strong absorption at 1634 cm⁻¹ can be attributed to the C=O stretching of the carboxyl group, and the band at 1391 cm⁻¹ is likely associated with C-N stretching or other fingerprint region vibrations. umsl.edu

For this compound, one would expect to observe similar characteristic peaks, with potential shifts due to the position of the amino group and the presence of the hydrochloride salt. The protonation of the pyridine ring nitrogen and the amino group would influence the electronic distribution and, consequently, the vibrational frequencies of the bonds within the molecule.

Table 2: Illustrative IR Absorption Bands for Aminopicolinic Acid Derivatives

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Citation |

| 3340-3275 (broad) | N-H and O-H stretching | Amino and Carboxylic Acid | umsl.edu |

| 3196-3081 (broad) | N-H and O-H stretching | Amino and Carboxylic Acid | umsl.edu |

| 1634 (strong) | C=O stretching | Carboxylic Acid | umsl.edu |

| 1391 (strong) | C-N stretching / Fingerprint | Amino / Aromatic Ring | umsl.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like this compound, these transitions are typically π → π* and n → π*.

The UV-Vis spectrum of a compound can be influenced by the solvent in which it is dissolved, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. Changes in solvent polarity can lead to shifts in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

While specific solvatochromism studies for this compound are not detailed in the available search results, it is known that UV-MALDI matrix compounds, in general, exhibit differences between their solution and solid-phase UV absorption spectra. researchgate.net Typically, a broadening and a bathochromic shift of the absorption bands are observed in the solid phase compared to the solution phase. researchgate.net This is an important consideration when using 3-aminopicolinic acid as a MALDI matrix, as its solid-state absorption properties will govern the initial energy uptake from the laser.

Further research would be required to fully characterize the solvatochromic behavior of this compound and to create a comprehensive data table of its absorption maxima in various solvents.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for the structural analysis of chiral molecules, as enantiomers will produce mirror-image CD spectra.

3-Aminopicolinic acid itself is not chiral. Therefore, in an achiral solvent, it would not be expected to exhibit a CD spectrum. However, CD spectroscopy could be a relevant analytical tool under specific circumstances:

Complexation with Chiral Molecules: If this compound were to form a complex with a chiral molecule, such as a protein or a chiral metal complex, the resulting complex could be CD-active. The induced CD spectrum would provide information about the conformation and binding environment of the 3-aminopicolinic acid ligand within the chiral superstructure.

Chiral Derivatization: If this compound were to be chemically modified with a chiral auxiliary, the resulting derivative would be chiral and thus amenable to analysis by CD spectroscopy.

Based on the current search results, there are no specific studies reporting the use of Circular Dichroism spectroscopy for the direct analysis of this compound. Its application would be contingent on forming a chiral system, as described above.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Ab Initio and DFT Methods)

Quantum chemical calculations are employed to understand the fundamental electronic properties and geometry of 3-Aminopicolinic acid hydrochloride. Methods like Density Functional Theory (DFT) are particularly popular for their balance of accuracy and computational cost, making them well-suited for studying molecules of this size. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the protonated 3-aminopicolinic acid molecule with a chloride counter-ion.

Theoretical investigations would typically employ DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p). ijcce.ac.ir This level of theory has been shown to provide reliable geometric parameters for organic molecules. mdpi.com The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to locate the point of lowest energy on the potential energy surface. The presence of the hydrochloride proton on the pyridine (B92270) nitrogen or the amino group, and its interaction with the chloride ion, are critical aspects of this optimization.

Once the optimized geometry is obtained, electronic structure analysis can be performed. This includes examining the distribution of electrons within the molecule to understand its reactivity and properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. chemrxiv.org For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the amino group, while the LUMO may be distributed over the carboxylic acid group and the protonated pyridine ring.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.org For this molecule, negative potential (red/yellow) would be expected around the oxygen atoms of the carboxyl group and the chloride ion, while positive potential (blue) would be concentrated around the amine and pyridine ring protons.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding and charge delocalization. It examines donor-acceptor interactions, which correspond to hyperconjugative effects that stabilize the molecule. ijcce.ac.ir

A hypothetical table of optimized geometric parameters for the protonated 3-aminopicolinic acid moiety is presented below, as would be calculated using DFT methods.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.41 Å |

| C3-N(amino) | 1.37 Å | |

| C2-C(carboxyl) | 1.51 Å | |

| C=O | 1.22 Å | |

| C-O(H) | 1.35 Å | |

| Bond Angle | N(pyridine)-C2-C3 | 119.5° |

| C2-C3-N(amino) | 121.0° | |

| Dihedral Angle | N(py)-C2-C(carboxyl)-O | 178.5° |

| Data is illustrative and based on typical values for similar structures. |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. wjarr.com

The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. By comparing the calculated spectrum with experimental FT-IR and Raman spectra, a detailed assignment of the observed spectral bands can be made. chemrxiv.org For this compound, key vibrational modes would include:

O-H stretch of the carboxylic acid.

N-H stretches of the protonated amino group.

C=O stretch of the carboxylic acid.

C-N and C-C stretches within the pyridine ring.

Pyridine ring breathing modes .

The table below shows a sample of predicted vibrational frequencies and their assignments.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | 3450 cm⁻¹ | Carboxylic acid O-H stretch |

| ν(N-H) | 3200 - 3350 cm⁻¹ | Amino group N-H asymmetric/symmetric stretches |

| ν(C=O) | 1715 cm⁻¹ | Carboxylic acid C=O stretch |

| ν(C=C), ν(C=N) | 1600 - 1450 cm⁻¹ | Pyridine ring stretching modes |

| δ(N-H) | 1580 cm⁻¹ | Amino group N-H bending |

| Data is illustrative and based on characteristic frequencies for the functional groups. |

Theoretical calculations are a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for this purpose. ijcce.ac.ir

Calculations are performed on the optimized molecular structure to predict the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (B1202638) (TMS). Predicted NMR spectra can aid in the structural elucidation and assignment of experimental spectra. idc-online.com

Solvent effects are critical in NMR spectroscopy and can be incorporated into the calculations using continuum models like the Polarizable Continuum Model (PCM). idc-online.com The PCM method models the solvent as a continuous dielectric medium, which can significantly influence the electronic structure and, consequently, the chemical shifts of the solute molecule. This is particularly important for a charged species like this compound, where interactions with polar solvents like water or DMSO are significant.

| Atom | Predicted ¹H Chemical Shift (ppm) (in DMSO) | Predicted ¹³C Chemical Shift (ppm) (in DMSO) |

| H (Carboxyl) | ~13.0 | - |

| H (Ring) | 7.5 - 8.5 | - |

| H (Amino) | ~5.0 | - |

| C (Carboxyl) | - | ~168 |

| C (Ring) | - | 115 - 155 |

| Data is illustrative and represents typical chemical shift ranges. |

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static, time-independent picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the motion and behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. plos.org

MD simulations are particularly useful for understanding how environmental factors like temperature and solvent affect the structure and dynamics of this compound. A simulation box is created containing one or more molecules of the compound along with a large number of explicit solvent molecules (e.g., water).

Temperature Effects: By running simulations at different temperatures, one can observe changes in molecular motion, flexibility, and intermolecular interactions. For instance, increasing the temperature would lead to greater kinetic energy, causing more rapid conformational changes and potentially disrupting hydrogen bonding networks between the solute and solvent. plos.org

Solvent Effects: MD simulations explicitly model the interactions between the solute and individual solvent molecules. This allows for the study of the solvation shell around the this compound molecule. The distribution and orientation of water molecules around the charged groups (protonated amine, carboxylate, and chloride ion) can be analyzed through radial distribution functions (RDFs). chemrxiv.org This provides a detailed picture of the hydration structure.

This compound has several rotatable bonds, including the bond connecting the carboxylic acid group to the pyridine ring and the C-N bond of the amino group. MD simulations can explore the different conformations accessible to the molecule at a given temperature.

Modeling of Reactivity and Reaction Pathways

Computational modeling offers profound insights into the chemical reactivity and potential reaction mechanisms of 3-aminopicolinic acid. Methods such as Density Functional Theory (DFT) and advanced semiempirical techniques are employed to map out potential energy surfaces, identify transition states, and calculate activation barriers, thereby elucidating the feasibility and kinetics of various transformations.

Theoretical studies on related pyridine carboxylic acids have laid the groundwork for understanding the reactivity of 3-aminopicolinic acid. For instance, the kinetics of the reaction between pyridine carboxylic acids and diazodiphenylmethane (B31153) have been computationally investigated to understand solvent effects. researchgate.net Such studies often employ solvatochromic equations, like the Kamlet-Taft equation, to correlate reaction rate constants with solvent parameters (π* for dipolarity/polarizability, α for hydrogen-bond acidity, and β for hydrogen-bond basicity). researchgate.net This approach allows for the prediction of reactivity in different chemical environments.

Modern computational workflows enable fast-track access to reaction mechanisms. rsc.org Techniques like the semiempirical GFN2-xTB method, combined with higher-level calculations such as DLPNO-CCSD(T), can efficiently predict reactivity trends for a series of related compounds. rsc.orgchemrxiv.org For 3-aminopicolinic acid, such methods could be used to model its behavior in reactions like esterification, amidation, or other functional group transformations. The process involves locating transition state (TS) geometries and calculating the activation energy barriers, which are key indicators of reaction kinetics.

The Unified Reaction Valley Approach (URVA) represents a more detailed method for analyzing reaction mechanisms. smu.edu URVA examines the reaction path and its curvature, partitioning the mechanism into distinct phases, such as bond breaking/forming events, pre- and post-transition state rearrangements, and product formation. smu.edu This analysis provides a granular view of the chemical processes, identifying the electronic and structural factors that govern the reaction's progression. For a molecule like 3-aminopicolinic acid, URVA could dissect the mechanism of its decarboxylation, its role in catalytic cycles, or its interaction with biological targets.

Table 1: Computational Methods for Modeling Chemical Reactivity

| Method/Approach | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, frequency calculation, transition state search. | Provides electronic structure, reaction energies, and activation barriers. nih.gov |

| Semiempirical Methods (e.g., GFN2-xTB) | Rapid screening of reaction pathways and large systems. | Enables high-throughput computation of reaction profiles and initial TS guesses. chemrxiv.org |

| Solvatochromic Equations | Quantifying solvent effects on reaction rates. | Correlates kinetics with solvent properties to predict reactivity in various media. researchgate.net |

| Unified Reaction Valley Approach (URVA) | Detailed analysis of reaction mechanisms. | Dissects a reaction into distinct phases, revealing the sequence of chemical events. smu.edu |

Studies on Transition Metal Compounds and Homogeneous Catalysis

The presence of both a nitrogen atom in the pyridine ring and an oxygen atom in the carboxylate group makes 3-aminopicolinic acid an effective chelating ligand for a wide array of transition metals. These metal complexes are of significant interest in the field of homogeneous catalysis. orientjchem.org Computational studies are instrumental in understanding the structure, stability, and catalytic activity of these complexes.

DFT calculations are routinely used to investigate the geometric and electronic structures of transition metal complexes involving picolinic acid and its derivatives. nih.govnih.gov For a hypothetical complex of 3-aminopicolinic acid with a metal like copper(II) or platinum(IV), DFT can predict key structural parameters such as bond lengths (M-N, M-O) and bond angles, which are crucial for understanding the coordination environment of the metal center. nih.govnih.gov

Electronic property analysis through computational methods provides further insights. The distribution of the electrostatic potential (ESP) on the molecular surface can identify sites susceptible to nucleophilic or electrophilic attack, which is vital for predicting how the complex will interact with substrates in a catalytic reaction. nih.gov Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the charge transfer characteristics within the molecule and its potential reactivity. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis is a powerful tool to quantify intramolecular interactions, such as the donation of electron density from the ligand's donor atoms to the metal center. nih.gov These calculations provide a quantitative picture of the ligand-metal bond strength and character. In the context of catalysis, theoretical studies can model the entire catalytic cycle, including substrate binding, insertion, transformation, and product release, providing a atomistic understanding of how the 3-aminopicolinic acid ligand influences the catalyst's efficiency and selectivity.

Table 2: Representative DFT-Calculated Parameters for a Picoline-Pt(IV) Complex

| Parameter | Value | Significance |

|---|---|---|

| Pt-N Bond Length | 2.032 - 2.036 Å | Indicates the strength of the ligand-metal coordination. nih.gov |

| Max ESP Value | +32.80 kcal/mol | Identifies the most likely site for nucleophilic attack on the picoline ring. nih.gov |

| Min ESP Value | -39.90 kcal/mol | Identifies the most likely site for electrophilic/proton attack. nih.gov |

| HOMO-LUMO Gap | Varies with substituents | Relates to the electronic stability and charge transfer potential of the complex. nih.gov |

Data derived from a study on picoline-diazido-Pt(IV) compounds and is illustrative for related complexes. nih.gov

Ligand-Metal Complex Structural Computations (e.g., Sparkle Model for Lanthanide Complexes)

Beyond transition metals, 3-aminopicolinic acid is a suitable ligand for lanthanide ions (Ln³⁺), forming complexes with interesting luminescent and magnetic properties. Predicting the geometry of these high-coordination-number complexes is a challenge for which specialized computational models have been developed.

The Sparkle Model, implemented in semiempirical quantum mechanical programs, is a prime example. sparkle.pro.br It was specifically designed to compute the geometries of lanthanide complexes with high accuracy and computational efficiency, being significantly faster than ab initio methods. sparkle.pro.brnih.gov The model treats the lanthanide cation as a point charge (+3e) surrounded by a repulsive potential, which accounts for the electrostatic nature of the lanthanide-ligand bond and the ionic radius of the metal. nih.gov This approach is particularly effective for ligands with coordinating oxygen and nitrogen atoms, such as 3-aminopicolinic acid. sparkle.pro.br

Computational geometry predictions are often validated against experimental data. Continuous Shape Measures (CShM) analysis is a common method to quantify the geometry of the coordination polyhedron (e.g., square antiprism, tricapped trigonal prism) by comparing it to ideal polyhedra. acs.org Such analyses on lanthanide picolinate-based complexes have shown how the ligand structure and the specific lanthanide ion influence the final geometry. acs.orgresearchgate.net

Table 3: Comparison of Experimental and Sparkle/PM7 Calculated Geometries for a Dinuclear Sm(III) Complex

| Parameter | Crystal Structure (Å) | Sparkle/PM7 (Å) |

|---|---|---|

| Sm-O Average Bond Length | 2.45 | 2.43 |

| Sm-N Average Bond Length | 2.61 | 2.65 |

| Root Mean Square Deviation (RMSD) | N/A | 2.564 |

Data derived from a study on a dinuclear Sm(III) complex with different ligands and is illustrative of the model's performance. nih.gov

Computational Prediction of Spectroscopic Properties

Computational chemistry is an indispensable tool for the interpretation and prediction of various spectroscopic properties of molecules like 3-aminopicolinic acid.

NMR Spectroscopy: DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) and coupling constants. youtube.comnih.gov The standard procedure involves optimizing the molecular geometry and then performing a shielding calculation. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. tifrh.res.in The agreement between calculated and experimental spectra can be a powerful method for structural verification. For complex molecules, advanced approaches, including Δ-machine learning, can correct DFT-computed shifts to achieve near CCSD(T) quality, with mean absolute deviations as low as 0.02-0.04 ppm for ¹H and 0.4-1.1 ppm for ¹³C. nih.gov

Vibrational Spectroscopy (IR and Raman): The simulation of infrared (IR) and Raman spectra is another common application of DFT. After geometry optimization, a frequency calculation yields the harmonic vibrational frequencies and their intensities. chemrxiv.org These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. Potential Energy Distribution (PED) analysis is often performed to determine the contribution of different internal coordinates (bond stretches, angle bends, torsions) to each normal mode, providing a detailed understanding of the molecule's vibrations. chemrxiv.org

UV-Vis Spectroscopy: The electronic absorption spectrum of 3-aminopicolinic acid can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govyoutube.com This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgyoutube.com Analysis of the molecular orbitals involved in these electronic transitions (e.g., HOMO to LUMO) reveals their nature, such as π → π* or n → π* transitions. rsc.org These calculations can explain how structural modifications or solvent effects influence the color and photophysical properties of the compound.

Mass Spectrometry: While not a direct prediction of a spectrum, it is noteworthy that 3-aminopicolinic acid has been found to be a useful matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry of large biomolecules like DNA and proteins. nih.gov

Table 4: Overview of Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Predicted Properties |

|---|---|---|

| NMR | DFT (GIAO method) | Isotropic shielding, chemical shifts (¹H, ¹³C, ¹⁵N), J-couplings. nih.govtifrh.res.in |

| IR/Raman | DFT (Harmonic Frequency Analysis) | Vibrational frequencies, IR intensities, Raman activities. chemrxiv.org |

| UV-Vis | TD-DFT | Excitation energies (λmax), oscillator strengths, transition character. nih.govrsc.org |

Applications in Advanced Chemical Research and Material Science

Ligand Design for Metal Complexes and Coordination Chemistry

3-Aminopicolinic acid is an effective ligand for forming stable complexes with various metal ions. chemimpex.com The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can chelate to a metal center, while the amino group can be used to tune the electronic properties of the ligand or to anchor the complex to other structures.

The unique photophysical properties of lanthanide ions, such as long-lived excited states and sharp emission bands, make them ideal for applications in bioimaging and optoelectronics. digitellinc.comdigitellinc.com However, their direct excitation is often inefficient. This limitation can be overcome by using organic ligands that act as "antennas," absorbing light and transferring the energy to the lanthanide ion, which then luminesces.

Researchers have successfully synthesized and characterized Europium(III) (Eu³⁺) complexes using derivatives of 3-aminopicolinic acid. researchgate.net These complexes exhibit significantly enhanced luminescence and long decay lifetimes compared to the parent amino complexes. researchgate.net For instance, the complex tris(3-aminopyridine-2-carboxylic acid)(H₂O)₂europium(III) was found to have a remarkably long luminescence lifetime of 662 microseconds upon ligand excitation. researchgate.net The properties of these complexes, including high solubility in common solvents and strong UV absorption, make them promising candidates for use as light-conversion molecular devices in either solid-state or solution-based applications. researchgate.net

Table 1: Spectroscopic Properties of a Eu(III) Complex with a 3-Aminopicolinic Acid Derivative

| Property | Observation | Reference |

| Luminescence | Intense emission in the visible range | researchgate.net |

| Decay Lifetime | 615 µs (for tris(3-aminopyridine-2-carboxylato-N-oxide)triaqua europium(III)) | researchgate.net |

| Absorption | Strong absorption in the UV range | researchgate.net |

| Application | Potential as a light-conversion molecular device | researchgate.net |